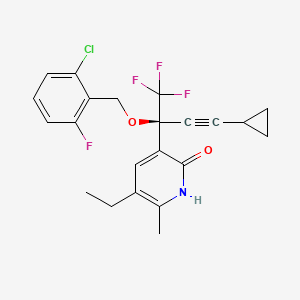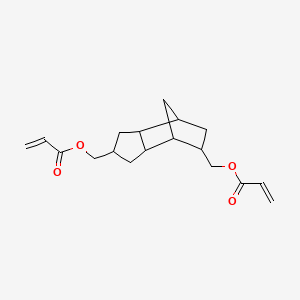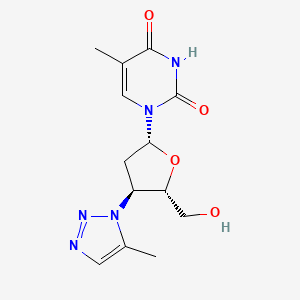
Thymidine, 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)-: is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 5-methyl-1H-1,2,3-triazol-1-yl group, which imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the click chemistry approach, where an azide-functionalized thymidine derivative reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include:
Solvent: Typically, a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: While specific industrial production methods are not widely documented, the principles of click chemistry and nucleoside analog synthesis are scalable. Industrial production would likely involve optimization of reaction conditions for higher yields and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can modify the triazole ring or the thymidine moiety .
科学的研究の応用
Chemistry: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a versatile intermediate in medicinal chemistry for the development of antiviral and anticancer agents .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes .
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of drugs targeting rapidly dividing cells, such as cancer cells and viruses .
Industry: In the pharmaceutical industry, Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used in the production of nucleoside analog drugs. Its unique properties make it valuable for the development of new therapeutic agents .
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleoside can inhibit DNA polymerase, leading to chain termination and the inhibition of DNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets molecular pathways involved in DNA replication and repair, making it a potent inhibitor of these processes .
類似化合物との比較
3’-Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxythymidine: A nucleoside analog used in antiviral and anticancer research.
4’-Azidothymidine: A derivative with similar antiviral properties.
Uniqueness: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
127728-27-2 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-5-17(13(21)15-12(7)20)11-3-9(10(6-19)22-11)18-8(2)4-14-16-18/h4-5,9-11,19H,3,6H2,1-2H3,(H,15,20,21)/t9-,10+,11+/m0/s1 |
InChIキー |
YJAYSYKRZDAHSE-HBNTYKKESA-N |
異性体SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
正規SMILES |
CC1=CN=NN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



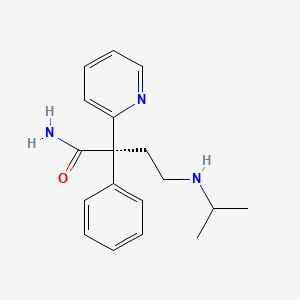
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)
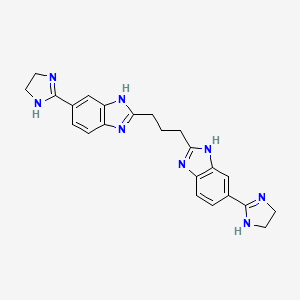
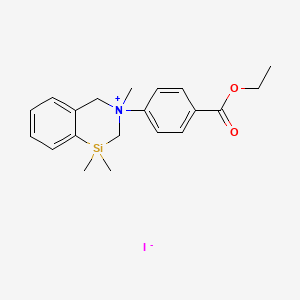
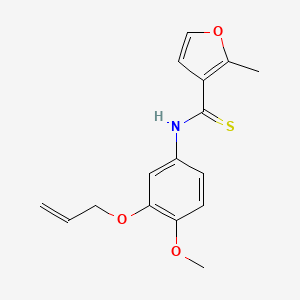
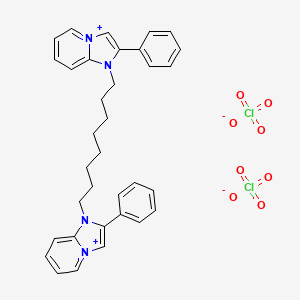
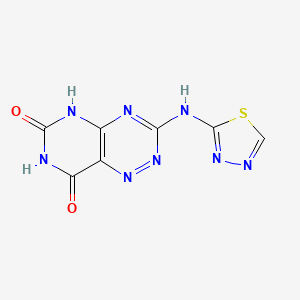
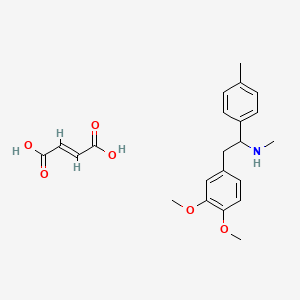
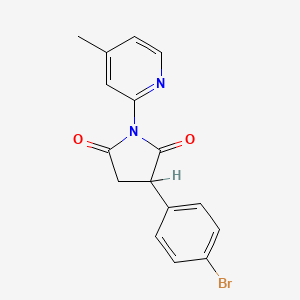
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)

